Cas no 622353-39-3 (2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid)

2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid
- 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid
- Glycine, N-[(2-amino-4,5-dihydro-4-oxo-5-thiazolyl)acetyl]- (9CI)
- 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)acetic acid
- MFCD04505073
- 622353-39-3
- AKOS000267616
- SR-01000087554-1
- 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic Acid
- AB00674634-01
- AP-906/42288172
- AKOS016089600
- SR-01000087554
- {[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}acetic acid
- F1553-0122
-
- インチ: 1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)
- InChIKey: QKFXDAWDCWLXSL-UHFFFAOYSA-N
- SMILES: C(O)(=O)CNC(CC1SC(N)=NC1=O)=O
計算された属性
- 精确分子量: 231.03137695g/mol
- 同位素质量: 231.03137695g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.4
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 密度みつど: 1.82±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 3.37±0.10(Predicted)
2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1553-0122-5μmol |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1553-0122-5mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1553-0122-4mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1553-0122-2μmol |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1553-0122-1mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
A2B Chem LLC | AO88986-1mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F1553-0122-2mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1553-0122-3mg |
2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamido]acetic acid |
622353-39-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acidに関する追加情報
Introduction to 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid (CAS No. 622353-39-3)
2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid (CAS No. 622353-39-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of thiazolidine and features a complex structure with multiple functional groups, including an imino group, an oxo group, and an acetamidoacetic acid moiety. The intricate arrangement of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid is characterized by a five-membered thiazolidine ring with an imino group at the 2-position and an oxo group at the 4-position. The acetamidoacetic acid moiety is attached to the 5-position of the thiazolidine ring through an acetamide linkage. This structure provides a foundation for its diverse biological activities and potential therapeutic applications.
In recent years, extensive research has been conducted to explore the biological activities of 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid. Studies have shown that this compound exhibits potent antimicrobial properties, making it a promising candidate for the development of new antibiotics. The thiazolidine ring and the imino group are believed to play crucial roles in its antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in microbial metabolism.
Beyond its antimicrobial properties, 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid has also been investigated for its anti-inflammatory effects. Research has demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that it could be a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid have also been studied to understand its behavior in biological systems. Preliminary data indicate that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for its potential use as an oral medication. Additionally, it has been found to have low toxicity in animal models, further supporting its safety for clinical applications.
In the context of drug discovery, 2-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamidoacetic acid serves as a valuable lead compound for the development of novel therapeutics. Its unique chemical structure provides a scaffold for further modification and optimization to enhance its potency and selectivity. Researchers are actively exploring various derivatives of this compound to identify more effective analogs with improved pharmacological properties.
The synthesis of 2-2-(2-imino-4-oxyo1,3-thiazolidin5yl)acetamidoacetic acid involves several steps and requires precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the condensation of cysteamine with chloroacetyl chloride followed by cyclization to form the thiazolidine ring. Subsequent reactions involve the introduction of the imino group and the acetamidoacetic acid moiety through carefully controlled chemical transformations.
To further enhance its therapeutic potential, researchers are also investigating the formulation of 2--(imino--oxo--thiazolidin--yl)acetamidoacetic acid. Various delivery systems, such as nanoparticles and liposomes, are being explored to improve its solubility, stability, and targeted delivery to specific tissues or cells. These advanced formulations aim to maximize the therapeutic benefits while minimizing side effects.
In conclusion, 2--(imino--oxo--thiazolidin--yl)acetamidoacetic acid (CAS No. 622353--9) is a multifunctional compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers specific biological activities that make it a promising candidate for developing new drugs with antimicrobial and anti-inflammatory properties. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, highlighting its importance in modern drug discovery efforts.
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